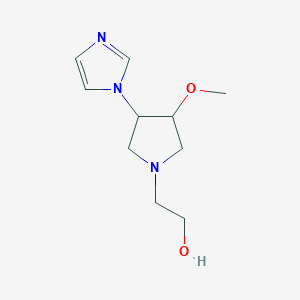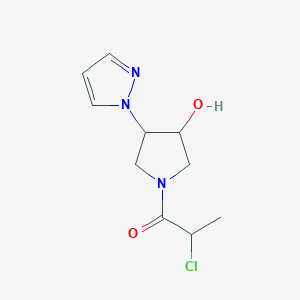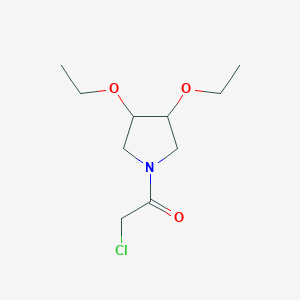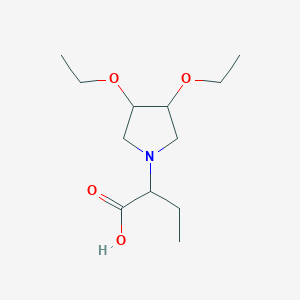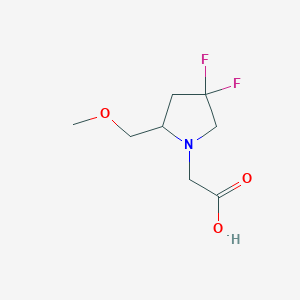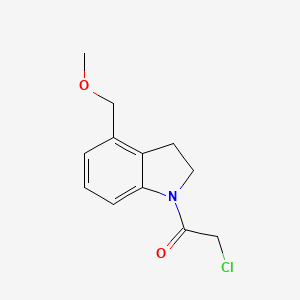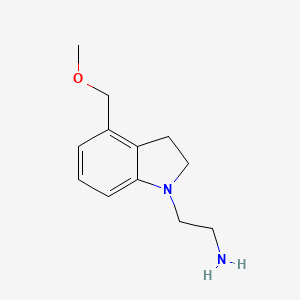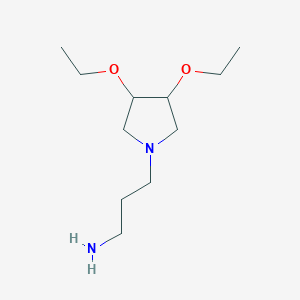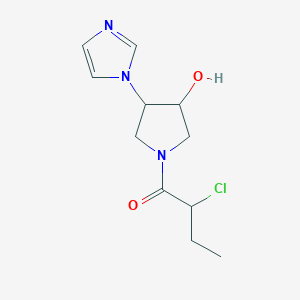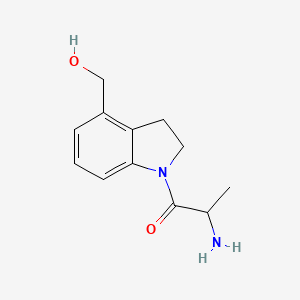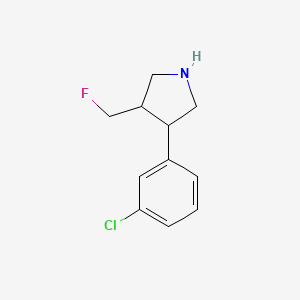
3-(3-Chlorophenyl)-4-(fluoromethyl)pyrrolidine
Übersicht
Beschreibung
The compound “3-(3-Chlorophenyl)-4-(fluoromethyl)pyrrolidine” is a pyrrolidine derivative. Pyrrolidines are a class of organic compounds that contain a five-membered nitrogenous ring. They are part of a broader class of compounds known as azoles, which contain a nitrogen atom within a heterocyclic ring .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely contains a pyrrolidine ring (a five-membered ring with one nitrogen and four carbon atoms), a fluoromethyl group (-CH2F), and a chlorophenyl group (a benzene ring with a chlorine atom attached) .Chemical Reactions Analysis
Pyrrolidines, due to the presence of a nitrogen in the ring, can participate in a variety of chemical reactions, including but not limited to: substitutions, additions, reductions, and oxidations .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its functional groups and structure. For instance, the presence of the fluoromethyl and chlorophenyl groups in this compound could influence its polarity, solubility, boiling/melting points, and reactivity .Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
Research on compounds with similar structural motifs to "3-(3-Chlorophenyl)-4-(fluoromethyl)pyrrolidine" often focuses on their crystallographic properties. For instance, studies on compounds like 5′′-(4-Chlorobenzylidene)-4′-(4-chlorophenyl)-5-fluoro-1′,1′′-dimethylindoline-3-spiro-2′-pyrrolidine-3′-spiro-3′′-piperidine-2,4′′-dione reveal complex molecular conformations, including twisted chair and envelope structures, highlighting the importance of such analyses in understanding molecular geometry and stability (Sundar et al., 2011).
Organic Synthesis and Chemical Sensing
Compounds structurally related to "this compound" serve as key intermediates in organic synthesis and the development of chemical sensors. For example, pyrrolidine constrained bipyridyl-dansyl conjugates synthesized through click chemistry function as selective ratiometric and colorimetric chemosensors for Al(3+), showcasing the application of pyrrolidine derivatives in detecting specific metal ions (Maity & Govindaraju, 2010).
Analytical and Biochemical Applications
Research on compounds with the pyrrolidine moiety often extends to their interactions with biological molecules. A study investigating the interaction between a pyrrolidine derivative and bovine serum albumin (BSA) through fluorescence spectroscopy provides valuable insights into the binding mechanisms and the influence of such compounds on protein conformation, emphasizing their potential in biochemical research (Gong-wu, 2011).
Medicinal Chemistry
Synthesis and evaluation of novel quinazolinone derivatives with a pyrrolidine moiety for their potential anti-inflammatory and analgesic activities underscore the relevance of these compounds in the development of new therapeutic agents (Farag et al., 2012).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(3-chlorophenyl)-4-(fluoromethyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFN/c12-10-3-1-2-8(4-10)11-7-14-6-9(11)5-13/h1-4,9,11,14H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXFQWMUSDFDBNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C2=CC(=CC=C2)Cl)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


